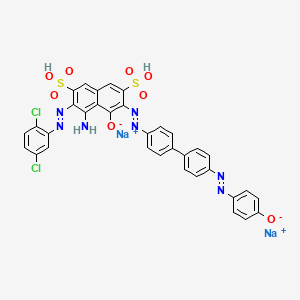
C.I. Direct Green 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Green 12: is a synthetic dye belonging to the class of azo dyes. It is commonly used in the textile industry for dyeing cellulosic fibers such as cotton. The compound is known for its vibrant green color and excellent dyeing properties, including good lightfastness and washfastness. The chemical structure of this compound includes multiple azo groups (-N=N-) and sulfonic acid groups, which contribute to its solubility in water and affinity for fibers.
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Direct Green 12 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine, such as 4-amino-3-hydroxy-2,7-naphthalenedisulfonic acid, is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound, such as 2,5-dichloroaniline, to form an azo dye intermediate.
Further Coupling: The intermediate is further coupled with additional aromatic compounds, such as 4-hydroxyphenylazo-1,1’-biphenyl-4-yl, to form the final dye structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions. The process involves precise temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity of the final product. The dye is then purified through filtration, washing, and drying before being formulated into a commercial product.
Chemical Reactions Analysis
Types of Reactions: C.I. Direct Green 12 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products, which may affect its dyeing properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or basic conditions.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed:
Oxidation: Oxidized products with altered color properties.
Reduction: Aromatic amines, which may be toxic and require careful handling.
Substitution: Modified dye molecules with different functional groups.
Scientific Research Applications
C.I. Direct Green 12 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed as a staining agent for visualizing cellular structures and tissues.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mechanism of Action
The mechanism of action of C.I. Direct Green 12 involves its interaction with fibers and other substrates through ionic and hydrogen bonding. The sulfonic acid groups in the dye molecule enhance its solubility in water and facilitate its binding to the fibers. The azo groups contribute to the dye’s color properties by absorbing specific wavelengths of light.
Comparison with Similar Compounds
- C.I. Direct Green 1
- C.I. Direct Green 6
- C.I. Direct Green 8
Comparison: C.I. Direct Green 12 is unique due to its specific chemical structure, which includes multiple azo groups and sulfonic acid groups. This structure provides the dye with excellent solubility, affinity for fibers, and vibrant color properties. Compared to similar compounds, this compound offers superior lightfastness and washfastness, making it a preferred choice in the textile industry.
Properties
CAS No. |
6486-55-1 |
|---|---|
Molecular Formula |
C34H21Cl2N7Na2O8S2 |
Molecular Weight |
836.6 g/mol |
IUPAC Name |
disodium;8-amino-7-[(2,5-dichlorophenyl)diazenyl]-2-[[4-[4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-3,6-disulfonaphthalen-1-olate |
InChI |
InChI=1S/C34H23Cl2N7O8S2.2Na/c35-21-5-14-26(36)27(17-21)41-42-32-28(52(46,47)48)15-20-16-29(53(49,50)51)33(34(45)30(20)31(32)37)43-40-23-8-3-19(4-9-23)18-1-6-22(7-2-18)38-39-24-10-12-25(44)13-11-24;;/h1-17,44-45H,37H2,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
GGAYJCOYRIIEJK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=CC(=C5)Cl)Cl)N)[O-])N=NC6=CC=C(C=C6)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















